Cyclohexyl 2-pyridyl ketone
Description
Historical Context and Evolution of Pyridyl Ketone Chemistry
The chemistry of pyridyl ketones is intrinsically linked to the broader history of pyridine (B92270), a fundamental heterocyclic compound. wikipedia.org Pyridine's ring structure is found in numerous important molecules, including various pharmaceuticals and vitamins. wikipedia.org Early synthetic routes to the pyridine ring, such as the Chichibabin pyridine synthesis first reported in 1924, laid the groundwork for accessing a wide array of substituted pyridine derivatives. wikipedia.org
The specific subclass of pyridyl ketones, particularly di-2-pyridyl ketone, emerged as a highly versatile building block in coordination chemistry. acs.org Researchers discovered that the two pyridyl groups attached to a central ketone moiety provide diverse coordination modes for binding with metal ions. This has led to the synthesis of a multitude of metal complexes with transition metals like copper, nickel, and palladium. acs.org
The evolution of pyridyl ketone chemistry also saw extensive research into its derivatives. The carbonyl group of the ketone serves as a convenient handle for creating more complex ligands, such as oximes, hydrazones, and thiosemicarbazones. sid.ir These derivatives have proven to be effective in stabilizing metal ions and have found applications in areas ranging from catalysis to the development of magnetic materials. mdpi.com Hydrazone derivatives, for example, have been investigated for their biological activities, including anti-tumoral and antimicrobial properties. sid.ir The ability of the pyridyl ketone scaffold to act as a bidentate directing group has also been explored in catalytic reactions, such as decarbonylation to form 2,2′-bipyridyls.
Significance of the Cyclohexyl Moiety in Pyridyl Ketone Architecture
The incorporation of a cyclohexyl moiety into chemical structures is a well-established strategy in medicinal chemistry and drug design. pharmablock.comacs.org This fragment is a popular component in both natural and synthetic compounds, serving either as a core structure or as a peripheral side chain. pharmablock.com Its significance stems from several key physicochemical properties that can favorably influence a molecule's behavior.
In drug design, cycloalkyl groups like cyclohexyl are often used to replace open-chain alkyl groups to introduce rigidity and limit the number of possible conformations a molecule can adopt. nih.govmdpi.com This reduction in conformational entropy can lead to better binding affinity for a target protein. pharmablock.com The cyclohexyl group is also considered a valuable bioisostere for other chemical groups. As a three-dimensional, non-planar substitute for a flat phenyl ring, it can offer more contact points within a protein's binding pocket. pharmablock.com It can also function as a bioisostere for a tert-butyl group, with its larger size being beneficial for filling deeper lipophilic pockets on a target protein. pharmablock.com
The introduction of a cyclohexyl group can significantly alter a molecule's properties, such as its lipophilicity and metabolic stability. nih.govnih.gov For example, replacing a cyclohexyl group with a more polarized, fluorinated version like the all-cis tetrafluorocyclohexyl ring has been shown to lower lipophilicity and improve kinetic solubility. nih.gov The metabolic hydroxylation of cyclohexyl groups is also a key consideration, as it can influence the pharmacologic profile of a drug. nih.gov The early use of cyclohexyl groups as sidechain protecting groups in peptide chemistry further underscores their utility in complex molecular synthesis. iris-biotech.de
| Feature of Cyclohexyl Moiety | Significance in Molecular Architecture | Supporting References |
| Conformational Rigidity | Limits the number of conformations, potentially increasing binding affinity by reducing entropy loss upon binding. | pharmablock.comnih.govmdpi.com |
| Bioisosterism | Acts as a 3D substitute for flat phenyl groups, offering more protein contact points. Functions as a bioisostere for t-butyl groups to fill larger hydrophobic pockets. | pharmablock.com |
| Drug Discovery | Popular building block in natural and synthetic drugs, found in compounds like sirolimus and steroids. | pharmablock.com |
| Solubility & Lipophilicity | Can be modified (e.g., through fluorination) to tune a molecule's solubility and lipophilicity. | nih.gov |
| Metabolic Stability | The site and stereoselectivity of its metabolic hydroxylation can be a key factor in drug design. | nih.gov |
Overview of Research Trajectories: From Synthetic Methodologies to Biomedical Applications
Research involving cyclohexyl 2-pyridyl ketone and its analogues spans from the development of novel synthetic methods to the exploration of their potential in various applications, particularly in the biomedical field. The convergence of pyridyl ketone chemistry and the strategic use of the cyclohexyl group has opened up specific and promising research directions.
Synthetic methodologies for producing 2-pyridyl ketones have become more advanced and efficient. Modern approaches include nickel-catalyzed reductive coupling of 2-pyridyl esters with alkyl chlorides and the acylation of picolyllithium with N,N-dimethylcarboxamides. rsc.orgacs.org More recently, the use of continuous flow technology has enabled the rapid and safe synthesis of 2-pyridyl ketone libraries by reacting 2-lithiopyridine with esters, a method that is both cost-efficient and environmentally friendly. researchgate.net Specific syntheses involving the cyclohexyl moiety include the condensation of di-2-pyridyl ketone with 4-cyclohexyl-3-thiosemicarbazide and three-component reactions between di-(2-pyridyl) ketone, an isocyanide (like cyclohexyl isocyanide), and an acetylenic ester to create complex heterocyclic products. psu.edusemanticscholar.org
The biomedical applications of these compounds are a major focus of research. The pyridyl ketone scaffold is a key feature in molecules designed as enzyme inhibitors. For example, a ketone-containing analogue was identified as a potent and selective inhibitor of cyclooxygenase-2 (COX-2), an important target in anti-inflammatory therapies. acs.org Furthermore, derivatives of di-2-pyridyl ketone, such as thiosemicarbazones bearing a cyclohexyl group, have been designed as potent iron chelators with anti-cancer activity. The ability of these compounds to bind metal ions is central to their mechanism of action, which can involve disrupting iron metabolism in cancer cells. The broader family of pyrazolo[3,4-b]pyridines, which can be synthesized from α,β-unsaturated ketones, has been investigated for a wide range of biological activities, including as antitumor and anti-inflammatory agents. nih.gov
| Research Area | Focus | Example Compound/System | Supporting References |
| Synthetic Methodology | Development of efficient and novel routes to pyridyl ketones. | Nickel-catalyzed coupling; Continuous flow synthesis; Multi-component reactions. | rsc.orgresearchgate.netsemanticscholar.org |
| Catalysis | Use as ligands for metal catalysts in organic reactions. | Palladium(II) complexes with di-2-pyridyl ketone for Heck reactions. | acs.org |
| Medicinal Chemistry | Design and synthesis of enzyme inhibitors. | 3-[4-(methylsulfonyl)phenyl]-5-(trifluoromethyl)(2-pyridyl) phenyl ketone as a COX-2 inhibitor. | acs.org |
| Anti-Cancer Research | Development of metal-chelating agents to target cancer cell metabolism. | Di-2-pyridylketone 4-cyclohexyl-4-methyl-3-thiosemicarbazone (DpC) as an iron chelator. | |
| Coordination Chemistry | Creation of novel metal complexes with interesting magnetic or structural properties. | Copper(II) and Nickel(II) complexes with di-2-pyridyl ketone and its derivatives. | researchgate.net |
| Asymmetric Synthesis | Precursors for chiral alcohols used in asymmetric catalysis. | Asymmetric hydrogenation of 2-pyridyl ketones, including cyclohexyl ketone derivatives. | rsc.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
cyclohexyl(pyridin-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c14-12(10-6-2-1-3-7-10)11-8-4-5-9-13-11/h4-5,8-10H,1-3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REJDKOCOTFKBQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40358850 | |
| Record name | cyclohexyl(pyridin-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40358850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6602-64-8 | |
| Record name | Methanone, cyclohexyl-2-pyridinyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6602-64-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | cyclohexyl(pyridin-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40358850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategic Route Development for Cyclohexyl 2 Pyridyl Ketone and Its Functionalized Derivatives
Direct Synthesis Approaches to Cyclohexyl 2-Pyridyl Ketone
The direct formation of the this compound scaffold can be achieved through several established and innovative synthetic methodologies. These methods leverage organometallic reagents and catalyzed coupling reactions to construct the key carbonyl linkage between the cyclohexyl and 2-pyridyl moieties.
Grignard Reagent-Mediated Synthesis and Subsequent Oxidation
A foundational approach to synthesizing ketones involves the use of Grignard reagents. In the context of this compound, this would typically involve the reaction of a 2-pyridyl derivative with a cyclohexylmagnesium halide. The Grignard reaction is a versatile method for forming carbon-carbon bonds. organic-chemistry.orgmasterorganicchemistry.com The addition of an organomagnesium halide to an aldehyde or ketone results in the formation of a secondary or tertiary alcohol, respectively. organic-chemistry.org To synthesize a ketone like this compound, one could start with an appropriate aldehyde and a Grignard reagent, which would yield a secondary alcohol. This alcohol would then need to be oxidized to the desired ketone. masterorganicchemistry.com Common oxidizing agents for this transformation include pyridinium (B92312) chlorochromate (PCC), Dess-Martin periodinane, or conditions for a Swern oxidation. masterorganicchemistry.com
Alternatively, reacting a Grignard reagent with an ester or acid chloride can also lead to the formation of a ketone, though careful control of reaction conditions is necessary to prevent a second addition of the Grignard reagent to the newly formed ketone. masterorganicchemistry.comyoutube.com For instance, the reaction of a Grignard reagent with an S-2-pyridyl thiocarbamate can yield N-methoxy-N-methylamides, which are excellent precursors for ketone synthesis. researchgate.net
Lithiation-Based Coupling Reactions
Lithiation offers another powerful strategy for the synthesis of 2-pyridyl ketones. This method often involves the generation of a 2-lithiopyridine species, which can then react with a suitable electrophile. A practical and rapid synthesis of a library of 2-pyridyl ketones has been developed using a continuous flow method where 2-lithiopyridine, generated from the bromine-lithium exchange of 2-bromopyridine, reacts with various esters. researchgate.net This approach is noted for its efficiency, safety, and broad substrate scope, accommodating aromatic, alkyl, and functionalized esters. researchgate.net
The use of N-Boc protected heterocycles in lithiation reactions has also been extensively studied. Directed lithiation of N-Boc piperazines, for example, allows for the introduction of various substituents. whiterose.ac.uk Similarly, the lithiation of protected 4-chloro-7H-pyrrolo[2,3-d]pyrimidine has been investigated as a route to new building blocks, with additives like bis(2-dimethylaminoethyl)ether enhancing the stability and reactivity of the lithiated intermediate. mdpi.com These principles can be applied to the synthesis of functionalized this compound analogues.
Nickel-Catalyzed Reductive Coupling of 2-Pyridyl Esters with Alkyl Chlorides
Recent advancements in catalysis have introduced nickel-catalyzed reductive coupling as a highly efficient method for ketone synthesis. This approach facilitates the direct coupling of 2-pyridyl esters with unactivated alkyl chlorides to form aryl-alkyl and dialkyl ketones. rsc.org The reaction demonstrates good functional group tolerance and proceeds in moderate to excellent yields. rsc.org A key aspect of this methodology is the use of a tetrabutylammonium (B224687) iodide (TBAI)-mediated dynamic halide exchange process, which helps to control the concentration and reactivity of the alkyl iodide intermediate. rsc.org
This nickel-catalyzed methodology has been applied in various contexts, including the cross-electrophile coupling of heteroaryl halides with alkyl halides, often facilitated by mechanical activation of the metal reductant. nih.gov Such reactions can often be performed without the need for an inert atmosphere or dry solvents, highlighting their operational simplicity. nih.gov The choice of ligand is crucial for achieving high reactivity and selectivity in these nickel-catalyzed couplings. researchgate.net
Synthesis of Key Derivatives and Analogues Featuring the this compound Scaffold
The this compound core serves as a versatile platform for the synthesis of more complex molecules, particularly thiosemicarbazone and semicarbazone derivatives, which have garnered significant interest for their biological activities.
Thiosemicarbazone Derivatives (e.g., Di-2-pyridylketone 4-cyclohexyl-4-methyl-3-thiosemicarbazone, DpC)
Thiosemicarbazones are generally synthesized through the condensation reaction of a thiosemicarbazide (B42300) with an appropriate aldehyde or ketone. mdpi.comresearchgate.net This reaction is typically carried out in an acidic environment. mdpi.com
A prominent example is the synthesis of Di-2-pyridylketone 4-cyclohexyl-4-methyl-3-thiosemicarbazone (DpC), a second-generation thiosemicarbazone with potential anticancer properties. rsc.orgnih.gov The synthesis of DpC involves the acid-catalyzed condensation of di-2-pyridyl ketone with 4-cyclohexyl-4-methylthiosemicarbazide. The reaction proceeds via a nucleophilic attack of the terminal amine of the thiosemicarbazide on the carbonyl carbon of the ketone, followed by dehydration. A general procedure involves dissolving the di-2-pyridyl ketone and the thiosemicarbazide intermediate in ethanol, adding a few drops of glacial acetic acid, and refluxing the mixture. google.com
The synthesis of various thiosemicarbazone derivatives often follows this general condensation protocol, allowing for the creation of a diverse library of compounds by varying the ketone and thiosemicarbazide starting materials. mdpi.commdpi.com
Table 1: Synthesis of Di-2-pyridylketone 4-cyclohexyl-4-methyl-3-thiosemicarbazone (DpC)
| Step | Description | Reagents | Conditions |
| 1 | Dissolving Reactants | Di-2-pyridyl ketone, 4-cyclohexyl-4-methylthiosemicarbazide | Ethanol |
| 2 | Acid Catalysis | Glacial acetic acid | - |
| 3 | Reaction | Reflux | 2 hours |
| 4 | Precipitation | Cooling to 5°C | - |
| 5 | Purification (optional) | Hexane, HCl | - |
Semicarbazone Derivatives
Similar to thiosemicarbazones, semicarbazones are synthesized by the condensation of a semicarbazide (B1199961) with a ketone or aldehyde. sathyabama.ac.in This reaction provides a straightforward route to a wide range of semicarbazone derivatives. The synthesis is typically performed by refluxing the ketone and semicarbazide in a solvent like ethanol. sathyabama.ac.in
While the primary focus has been on thiosemicarbazone derivatives of this compound, the synthesis of its semicarbazone analogues follows the same fundamental reaction principle. In a broader context, the synthesis of semicarbazones from various ketones has been well-documented. sapub.org For instance, semicarbazone derivatives of 5-oxohexannitriles have been prepared by reacting them with semicarbazide. sapub.org In some cases, the in vivo metabolism of thiosemicarbazones like DpC can lead to the formation of the corresponding semicarbazone derivative through oxidative desulfuration.
Iminolactone and 2-Aminofuran Derivatives from Multi-component Reactions
Multi-component reactions (MCRs) have become a highly valuable synthetic tool, enabling the combination of three or more simple building blocks in efficient, one-pot operations to achieve significant molecular diversity. semanticscholar.org A notable application of this strategy is the synthesis of novel, highly functionalized iminolactone and 2-aminofuran derivatives starting from pyridine-containing carbonyl compounds. semanticscholar.org
The core of this methodology involves the reaction between an alkyl isocyanide, such as cyclohexyl isocyanide, and an activated acetylenic ester, like dimethyl acetylenedicarboxylate (B1228247) (DMAD). This initial step generates a highly reactive 1:1 zwitterionic intermediate. semanticscholar.org This intermediate can then be effectively trapped by a carbonyl compound. When di-(2-pyridyl) ketone is used as the carbonyl component, the reaction proceeds to yield sterically hindered and densely functionalized 2,5-dihydro-2-imino-furan derivatives (iminolactones). semanticscholar.org
A typical procedure involves the slow, dropwise addition of a solution of cyclohexyl isocyanide to a mixture of di-(2-pyridyl) ketone and DMAD in a solvent such as dichloromethane (B109758) (CH2Cl2) at room temperature. semanticscholar.org The subsequent refluxing of the solution drives the reaction to completion, leading to the formation of the iminolactone product. semanticscholar.org This one-pot process is advantageous as it does not require any prior activation or modification of the reactants. semanticscholar.org
The reaction between cyclohexyl isocyanide, DMAD, and di-(2-pyridyl) ketone produces Dimethyl 5-(cyclohexylimino)-2,5-dihydro-2,2-di-(2-pyridyl)-3,4-furandicarboxylate in excellent yield. semanticscholar.org
Table 1: Synthesis of Iminolactone Derivative via Three-Component Reaction semanticscholar.org
| Reactant 1 | Reactant 2 | Reactant 3 | Product | Yield (%) |
|---|---|---|---|---|
| Cyclohexyl isocyanide | Dimethyl acetylenedicarboxylate (DMAD) | Di-(2-pyridyl) ketone | Dimethyl 5-(cyclohexylimino)-2,5-dihydro-2,2-di-(2-pyridyl)-3,4-furandicarboxylate | 94% |
This synthetic route highlights an effective method for creating complex heterocyclic systems, demonstrating the utility of MCRs in generating novel 2-aminofuran and iminolactone structures from pyridyl ketones. semanticscholar.orgresearchgate.net
Other Functionalized Pyridyl Ketone Analogues
The core structure of this compound serves as a scaffold for the synthesis of various functionalized analogues, primarily through reactions targeting the ketone's carbonyl group. A significant class of these analogues are thiosemicarbazones, which have been investigated for their biological activities. nih.gov
One prominent example is the synthesis of Di-2-pyridylketone 4-cyclohexyl-4-methyl-3-thiosemicarbazone (DpC). nih.gov This compound is prepared through a classic acid-catalyzed condensation reaction. The synthesis involves the reaction of di-2-pyridyl ketone with 4-cyclohexyl-4-methylthiosemicarbazide in anhydrous ethanol. The reaction mechanism proceeds via a nucleophilic attack of the terminal amine of the thiosemicarbazide on the ketone's carbonyl carbon, followed by dehydration to form the characteristic C=N-N hydrazone bond.
Similarly, semicarbazone analogues can be prepared. For instance, di(2-pyridyl)ketone 4-cyclohexyl-4-methylsemicarbazone (DpC-S) is synthesized by reacting di(2-pyridyl)ketone with 4-cyclohexyl-4-methylsemicarbazide in ethanol. nih.govoncotarget.com
Another strategic approach to creating functionalized analogues involves the nickel-catalyzed reductive coupling of (2-pyridyl)thioesters with alkyl iodides. nih.gov This method allows for the direct preparation of unsymmetrical dialkyl ketones and tolerates a wide variety of functional groups. nih.gov The (2-pyridyl)thioesters themselves can be synthesized directly from free carboxylic acids. nih.gov
Table 2: Synthesis of Functionalized Di-2-Pyridyl Ketone Analogues
| Starting Material | Reagent | Product | Reaction Type |
|---|---|---|---|
| Di-2-pyridyl ketone | 4-Cyclohexyl-4-methylthiosemicarbazide | Di-2-pyridylketone 4-cyclohexyl-4-methyl-3-thiosemicarbazone (DpC) | Condensation |
| Di-2-pyridyl ketone | 4-Cyclohexyl-4-methylsemicarbazide | Di(2-pyridyl)ketone 4-cyclohexyl-4-methylsemicarbazone (DpC-S) | Condensation nih.govoncotarget.com |
| (2-Pyridyl)thioesters | Alkyl iodides / Benzylic chlorides | Unsymmetrical dialkyl ketones | Nickel-catalyzed reductive coupling nih.gov |
These methodologies demonstrate the versatility of the pyridyl ketone framework in generating a diverse library of functionalized analogues with potential applications in various fields of chemical research.
Optimization of Reaction Conditions and Yield Enhancement Strategies
Optimizing reaction conditions is crucial for enhancing the yield and efficiency of synthetic routes involving this compound and its derivatives. Key strategies include the use of advanced catalytic systems, continuous flow technology, and careful selection of solvents and reagents.
A significant advancement is the development of highly efficient and enantioselective hydrogenation of 2-pyridyl ketones to produce chiral pyridyl-substituted secondary alcohols. rsc.org For the hydrogenation of this compound, an Iridium-f-phamidol catalyst has been shown to be highly effective. rsc.org Optimization studies revealed that the choice of base and solvent significantly impacts the reaction's success. The reaction proceeds successfully to provide the target chiral alcohol with an excellent enantiomeric excess (>99% ee). rsc.org
Table 3: Optimization of Asymmetric Hydrogenation of this compound rsc.org
| Catalyst | Base | Solvent | Yield | Enantiomeric Excess (ee) |
|---|---|---|---|---|
| Ir-f-phamidol | t-BuONa | i-PrOH | >99% | >99% |
Reaction Conditions: 2-pyridyl ketone (0.4 mmol), Ir-f-phamidol (0.001 equiv.), base (0.05 equiv.), i-PrOH (0.4 mL), 50 atm H₂, room temperature, 10 h. rsc.org
Further optimization can be achieved by fine-tuning catalyst loading, temperature, and reagent equivalents. For example, in nickel-catalyzed reactions for synthesizing pyrimidouracils, Ni(OAc)₂·4H₂O was identified as the optimal catalyst after screening various transition metals. acs.org Adjusting the catalyst loading and reaction temperature was shown to be critical in achieving high product yields. acs.org Similarly, in the synthesis of epoxides from ketones, the use of molecular sieves (MS 5Å) and specific catalyst-additive ratios was found to dramatically improve enantioselectivity. mdpi.com These principles of systematic optimization of catalysts, solvents, additives, and process technology are directly applicable to enhancing the yield and selectivity of reactions involving this compound.
Chemical Reactivity and Mechanistic Investigations of Cyclohexyl 2 Pyridyl Ketone Systems
Reactivity of the Ketone Carbonyl Group
The ketone carbonyl group (C=O) in cyclohexyl 2-pyridyl ketone is a primary site for nucleophilic addition reactions. The presence of the electron-withdrawing pyridyl group can enhance the electrophilicity of the carbonyl carbon, making it susceptible to attack by various nucleophiles.
Condensation Reactions (e.g., Hemiaminal Formation)
Condensation reactions involving the carbonyl group are a key aspect of the reactivity of this compound. These reactions typically involve the initial nucleophilic addition to the carbonyl carbon followed by the elimination of a small molecule, such as water.
One notable reaction is the formation of fulvenylmethanols through condensation with cyclopentadienyl (B1206354) sodium. In a study, this compound was reacted with cyclopentadienyl sodium in ethanol. datapdf.com This reaction proceeds via the nucleophilic attack of the cyclopentadienyl anion on the electrophilic carbonyl carbon of the ketone. The resulting intermediate alkoxide can then undergo further reactions. While the direct formation of a simple hemiaminal with an amine is not explicitly detailed in the provided literature, the reaction with cyclopentadienyl sodium highlights the carbonyl group's susceptibility to condensation-type reactions. datapdf.com The study noted that alkyl pyridyl ketones generally yield only trace amounts of the corresponding fulvenylmethanols, indicating that the reaction may not proceed to high yields under these specific conditions. datapdf.com
Reduction Reactions
The carbonyl group of this compound can be readily reduced to a secondary alcohol, forming cyclohexyl(pyridin-2-yl)methanol. This transformation is a common and fundamental reaction for ketones.
Standard reducing agents are effective for this purpose. The choice of reducing agent can influence the selectivity and reaction conditions.
Sodium Borohydride (NaBH₄) : A mild and selective reducing agent that is effective for the reduction of ketones and aldehydes.
Lithium Aluminum Hydride (LiAlH₄) : A much stronger and less selective reducing agent that will also reduce other functional groups if present.
The general mechanism for these reductions involves the transfer of a hydride ion (H⁻) from the reducing agent to the electrophilic carbonyl carbon. This is followed by protonation of the resulting alkoxide intermediate, typically by a solvent like water or alcohol, to yield the final alcohol product. The general reactivity for the reduction of 2-acylpyridines has been noted in the literature.
Reactivity of the Pyridyl Nitrogen and Cyclohexyl Moiety
The nitrogen atom of the pyridine (B92270) ring is basic and nucleophilic. uiowa.edu This allows it to react with electrophiles. A key reaction is the formation of N-oxides . Treatment of 2-acylpyridines with an oxidizing agent like meta-chloroperoxybenzoic acid (mCPBA) can lead to the formation of the corresponding pyridine N-oxide. This transformation modifies the electronic properties of the pyridine ring, making it more susceptible to certain types of reactions. For instance, 2-acylpyridine N-oxides have been used as substrates in asymmetric Henry reactions to produce optically active β-nitro tertiary alcohols. mdpi.com
The cyclohexyl group is a saturated aliphatic ring and is generally less reactive than the aromatic pyridine ring and the carbonyl group. Under typical conditions, it remains inert. However, the protons on the carbon atom alpha to the carbonyl group (the methine proton on the cyclohexyl ring) are acidic due to the electron-withdrawing effect of the carbonyl group. These protons can be removed by a strong base to form an enolate intermediate. This enolate can then participate in various reactions, such as aldol (B89426) condensations or alkylations. The reactivity of ketones in base-catalyzed reactions via enolate formation is a well-established principle in organic chemistry. pearson.com
Mechanistic Pathways of Key Transformations
The mechanisms of the reactions involving this compound are illustrative of fundamental organic reaction pathways.
In reduction reactions with metal hydrides like NaBH₄, the mechanism begins with the nucleophilic attack of the hydride ion on the partially positive carbonyl carbon. This forms a tetrahedral alkoxide intermediate. In a subsequent step, a proton source (typically the solvent) protonates the oxygen atom to yield the final secondary alcohol.
For condensation reactions , such as the reaction with cyclopentadienyl sodium, the mechanism is initiated by the nucleophilic addition of the carbanion to the carbonyl carbon, forming an alkoxide intermediate. datapdf.com In this specific case, the subsequent reaction pathway can lead to the formation of a fulvene (B1219640) structure through dehydration. datapdf.com
The formation of pyridine N-oxides proceeds through the nucleophilic attack of the pyridine nitrogen on the electrophilic oxygen of the peroxy acid. This is a concerted process that results in the formation of the N-O bond and the cleavage of the weak O-O bond of the peroxy acid.
Mechanistic studies on related 2-acylpyridine systems reveal the importance of the pyridine nitrogen in directing and influencing reactivity. For example, in some transition-metal-catalyzed reactions, the pyridine nitrogen can act as a directing group, coordinating to the metal center and facilitating reactions at specific positions on the pyridine ring or the acyl group. nsf.gov
Below is a table summarizing the reactivity of the different functional moieties in this compound:
| Functional Group | Type of Reactivity | Reagents/Conditions | Products |
| Ketone Carbonyl | Nucleophilic Addition | NaBH₄, LiAlH₄ | Cyclohexyl(pyridin-2-yl)methanol |
| Condensation | Cyclopentadienyl sodium | 6-cyclohexyl-6-(2-pyridyl)fulvene | |
| Pyridyl Nitrogen | N-Oxidation | mCPBA | This compound N-oxide |
| Cyclohexyl α-Proton | Deprotonation (Enolate formation) | Strong Base (e.g., LDA) | Enolate intermediate |
Coordination Chemistry and Ligand Design Principles
Cyclohexyl 2-Pyridyl Ketone and its Derivatives as Polydentate Ligands
The transformation of this compound into more complex molecules like thiosemicarbazones and hydrazones unlocks its potential as a polydentate ligand. These derivatives are not only easy to synthesize but also offer adjustable electronic and steric properties, making them highly versatile in the field of ligand design. niscpr.res.in
Derivatives of pyridyl ketones, particularly aroylhydrazones and thiosemicarbazones, typically act as tridentate ligands. niscpr.res.inmdpi.com Coordination with a metal center usually involves the nitrogen atom of the pyridine (B92270) ring, the azomethine nitrogen, and either the enolate oxygen (in hydrazones) or the thiolate sulfur (in thiosemicarbazones). niscpr.res.inresearchgate.netscispace.com This NNO or NNS donor set allows the ligand to form stable five- and six-membered chelate rings with the metal ion.
The ability of these ligands to exist in keto-enol or thione-thiol tautomeric forms is crucial for their coordination behavior. niscpr.res.inmdpi.com In the presence of a metal ion and under appropriate pH conditions, the ligand often deprotonates from its enol or thiol form to coordinate as a monoanionic species, resulting in neutral complexes. scispace.comacs.org For example, di-2-pyridyl ketone nicotinoylhydrazone coordinates as a tridentate ligand through one pyridyl nitrogen, the azomethine nitrogen, and the enolate oxygen. scispace.com Similarly, thiosemicarbazone derivatives coordinate meridionally via a pyridyl nitrogen, the azomethine nitrogen, and the thiolate sulfur. researchgate.net
In some cases, the parent di-2-pyridyl ketone can undergo a nucleophilic attack by water or alcohol at the carbonyl group upon coordination, forming gem-diol or hemiketal derivatives. These in-situ formed ligands can then act as bridging polydentate ligands, leading to the formation of polynuclear clusters. mdpi.commdpi.com
Table 1: Common Chelation Modes of this compound Derivatives
| Ligand Type | Donor Atoms | Denticity | Typical Coordinated Form |
|---|---|---|---|
| Aroylhydrazone | Npyridyl, Nazomethine, Oenolate | Tridentate (NNO) | Monoanionic |
| Thiosemicarbazone | Npyridyl, Nazomethine, Sthiolate | Tridentate (NNS) | Monoanionic |
The substituent at the N4 position of a thiosemicarbazone ligand, such as the cyclohexyl group, significantly influences the properties of both the free ligand and its metal complexes. The nature of this substituent can affect lipophilicity, steric hindrance, and electronic characteristics, which in turn impacts the biological activity and structural chemistry of the complexes. rsc.orgrsc.org
For instance, the introduction of a cyclohexyl group, as seen in di-2-pyridylketone 4-cyclohexyl-4-methyl-3-thiosemicarbazone (DpC), enhances the molecule's lipophilicity compared to analogues with smaller alkyl groups like methyl. rsc.orgnih.gov This increased lipophilicity is often associated with greater anti-tumor activity. rsc.org The steric bulk of the cyclohexyl group also plays a critical role in directing the stereochemistry of catalytic reactions and can influence the packing of molecules in the solid state. rsc.orgpsu.edu In contrast, aryl substituents can introduce different electronic effects and potential for π-stacking interactions. The synthesis of cobalt complexes with both N(4)-cyclohexyl and N(4)-phenyl thiosemicarbazones of di-2-pyridyl ketone highlights how these different substituents can lead to complexes with distinct spectroscopic and magnetic properties. researchgate.netresearchgate.net
Synthesis and Structural Elucidation of Metal Complexes
The synthesis of metal complexes using ligands derived from this compound is typically achieved through the reaction of the appropriate metal salt with the pre-formed ligand in a suitable solvent like methanol (B129727) or ethanol. niscpr.res.intandfonline.com The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques.
Ligands derived from this compound and its parent compound, di-2-pyridyl ketone, have been used to synthesize a vast range of complexes with first- and second-row transition metals.
Cobalt: Both Co(II) and Co(III) complexes have been synthesized using di-2-pyridyl ketone N(4)-cyclohexyl thiosemicarbazone. researchgate.netresearchgate.net Other work reports the synthesis of a Co(II) complex with di-2-pyridyl ketone-4-methoxybenzhydrazone, which was characterized as having a 1:1 metal-to-ligand stoichiometry. niscpr.res.in
Nickel: Ni(II) complexes with various di-2-pyridyl ketone thiosemicarbazones have been prepared, resulting in both mononuclear and polynuclear species. researchgate.net A notable example is a large Ni₁₁ coordination cluster formed using the gem-diol derivative of di-2-pyridyl ketone, demonstrating the ligand's ability to facilitate complex self-assembly. mdpi.com
Copper: Numerous Cu(II) complexes have been reported. A complex with di-2-pyridyl ketone-4-methoxybenzhydrazone was synthesized and characterized, showing the ligand coordinating in its deprotonated form. niscpr.res.in Other studies detail the synthesis of mono- and dinuclear Cu(II) complexes with nicotinoylhydrazone derivatives, where the coordination environment is roughly square pyramidal. researchgate.netscispace.com
Zinc: Zn(II) complexes with bidentate Schiff bases derived from heterocyclic ketones have been synthesized. nih.gov A complex with di-2-pyridyl ketone-4-methoxybenzhydrazone has also been prepared, featuring the deprotonated aroylhydrazone ligand. niscpr.res.in
Palladium: Pd(II) complexes have been synthesized using di-2-pyridyl ketone and its derivatives. nih.govpsu.edu These complexes can exhibit square planar geometry and have been investigated for their catalytic activity. nih.gov
Iron: The chelation of iron is a particularly important aspect of thiosemicarbazone derivatives of di-2-pyridyl ketone, which are known to be potent iron chelators.
Single crystal X-ray diffraction is an indispensable tool for the definitive structural characterization of these metal complexes, revealing precise details about coordination geometries, bond lengths, bond angles, and intermolecular interactions.
The coordination geometry around the metal center varies depending on the metal ion, the specific ligand, and the presence of co-ligands or counter-ions. Observed geometries include octahedral for Co(III) and Ni(II) complexes, researchgate.nettandfonline.comresearchgate.net distorted square pyramidal for Cu(II) complexes, researchgate.net square planar for Pd(II) complexes, nih.gov and tetrahedral for some Zn(II) complexes. mdpi.com
Table 2: Selected Crystallographic Data for Complexes Derived from Pyridyl Ketones
| Compound | Metal Center | Coordination Geometry | Space Group | Ref. |
|---|---|---|---|---|
| Hemiaminal of di-2-pyridyl ketone and 4-cyclohexyl-3-thiosemicarbazide | - | - | P-1 | psu.edu |
| [NiL₂]·0.5(H₂O)·0.5(DMF) (L = di-2-pyridyl ketone N(4)-phenyl thiosemicarbazone) | Ni(II) | - | P2₁/n | researchgate.net |
| [Ni₁₁(OH)₆(O₂CMe)₁₂{(py)₂C(OH)(O)}₄(H₂O)₂] | Ni(II) | Distorted Octahedral | - | mdpi.com |
| (dpk·EtOH)PdCl₂ (dpk = di-2-pyridyl ketone) | Pd(II) | Square Planar | P2₁/c | nih.gov |
The electronic environment provided by ligands derived from this compound can stabilize various oxidation states of the coordinated metal ions. For instance, ligands based on di-2-pyridyl ketone N(4)-cyclohexyl thiosemicarbazone have been shown to form stable complexes with both Co(II) and Co(III). researchgate.netresearchgate.net The oxidation state can often be inferred from a combination of X-ray crystallography, magnetic susceptibility measurements, and spectroscopic techniques.
The investigation of spin states is particularly relevant for complexes with paramagnetic metal ions like Co(II), Ni(II), and Fe(IV). Magnetic measurements on cubane-type {M₄O₄} complexes of Co(II) and Ni(II) derived from di-2-pyridyl ketone have been used to understand the magnetic exchange interactions between the metal centers, which determine the ground spin state of the molecule. mdpi.com For these cubane (B1203433) systems, competing ferromagnetic and antiferromagnetic interactions can lead to intermediate or high-spin ground states. mdpi.com In the field of bioinorganic chemistry, the spin state of iron-oxo complexes is critical to their reactivity. Studies on nonheme iron(IV)-oxo complexes have shown how the ligand environment, including that provided by pyridyl-containing ligands, can influence whether the complex has a high-spin (S=2) or intermediate-spin (S=1) ground state, which in turn dramatically affects its oxidative reactivity. researchgate.net
Magnetic Properties of Coordination Compounds
The magnetic properties of coordination compounds derived from pyridyl ketone ligands, such as this compound, are of significant interest due to their potential applications in materials science, particularly in the development of single-molecule magnets (SMMs). The magnetic behavior of these complexes is primarily dictated by the nature of the metal ion, its oxidation state, the coordination geometry, and the electronic properties of the ligand. Research into related di-2-pyridyl ketone complexes provides valuable insights into the potential magnetic characteristics of their cyclohexyl-substituted counterparts.
The ligand's structure, with its pyridyl nitrogen and ketone oxygen donors, allows for the formation of various polynuclear complexes, which can exhibit interesting magnetic phenomena arising from interactions between metal centers. For instance, the use of di-2-pyridyl ketone in nickel(II) chemistry has led to the synthesis of a high-nuclearity Ni(II) coordination cluster, specifically [Ni₁₁(OH)₆(O₂CMe)₁₂{(py)₂C(OH)(O)}₄(H₂O)₂]. mdpi.com Magnetic susceptibility studies on this complex revealed an S = 3 ground state, which is a consequence of both ferromagnetic and antiferromagnetic interactions between the nickel(II) ions, mediated by the bridging ligands. mdpi.com The dominant antiferromagnetic coupling within the cubane subunits of the cluster is attributed to the Ni-O-Ni bond angles. mdpi.com
In the case of iron(III) complexes with ligands derived from methyl-2-pyridyl ketone, antiferromagnetic interactions are also observed, leading to an S = 0 ground state in a tetranuclear iron complex and an S = 5/2 ground state in a trinuclear complex. rsc.org These findings are supported by Mössbauer spectroscopy, which provides information about the electronic environment and magnetic state of the iron ions. rsc.org The differentiation in the coordination environments of the Fe(III) ions, including both square pyramidal and octahedral geometries, influences the observed magnetic properties. rsc.org
Furthermore, studies on cobalt(II) complexes with derivatives of di-2-pyridyl ketone have shown that the magnetic moments can correspond to the presence of unpaired electrons, indicating paramagnetic behavior. For example, some cobalt(II) complexes have been found to possess magnetic moments consistent with three unpaired electrons. researchgate.net Conversely, certain nickel(II) complexes with related thiosemicarbazone ligands have been reported to be diamagnetic, indicating a square planar geometry with no unpaired electrons. researchgate.net
The versatility of the pyridyl ketone ligand framework allows for the formation of complexes with a range of magnetic behaviors, from simple paramagnetism in mononuclear species to complex magnetic coupling in polynuclear clusters. The specific magnetic properties of a coordination compound with this compound would depend on the factors mentioned above, with the potential for creating materials with tailored magnetic responses.
| Compound Class | Metal Ion | Observed Magnetic Property | Reference |
| Polynuclear Nickel Cluster | Ni(II) | S = 3 ground state resulting from competing ferromagnetic and antiferromagnetic interactions. | mdpi.com |
| Polynuclear Iron Complexes | Fe(III) | Antiferromagnetic interactions leading to S = 0 or S = 5/2 ground states. | rsc.org |
| Cobalt Complexes | Co(II) | Paramagnetic with magnetic moments corresponding to three unpaired electrons. | researchgate.net |
| Nickel Complexes | Ni(II) | Diamagnetic, suggesting a square planar geometry. | researchgate.net |
Electronic Structure and Bonding in Metal-Ligand Adducts
The electronic structure of these metal-ligand adducts can be described using various theoretical models, such as ligand field theory and molecular orbital theory. The interaction between the metal d-orbitals and the ligand orbitals leads to a splitting of the d-orbitals, the magnitude of which determines the electronic and magnetic properties of the complex. For instance, the observation of both high-spin and low-spin complexes with related ligands highlights the influence of the ligand field on the electronic configuration of the metal ion. libretexts.org
In polynuclear complexes, the electronic communication between metal centers is mediated by the bridging ligands. The geometry of the bridging, particularly the bond angles, plays a crucial role in the extent of this interaction. For example, in the Ni₁₁ cluster formed with di-2-pyridyl ketone, the Ni-O-Ni bond angles are responsible for the dominant antiferromagnetic coupling within the cubane subunits. mdpi.com
Computational studies, such as Density Functional Theory (DFT), have been employed to provide deeper insights into the electronic structure and bonding of related metal complexes. Theoretical calculations on iron(III) complexes with in situ formed ligands from methyl-2-pyridyl ketone have helped to elucidate the differences in the electronic structure between the square pyramidal and octahedral metal sites. rsc.org These calculations can complement experimental data from techniques like Mössbauer spectroscopy to provide a comprehensive picture of the electronic environment of the metal ions. rsc.org
| Compound/Fragment | Metal Ion | Coordination Geometry | Key Electronic Feature | Reference |
| [Ni₁₁(OH)₆(O₂CMe)₁₂{(py)₂C(OH)(O)}₄(H₂O)₂] | Ni(II) | Distorted Octahedral | Ni-O-Ni bond angles dictate magnetic coupling. | mdpi.com |
| [Fe₄Cl₆(OMe)₂(L¹)₂] | Fe(III) | Distorted Square Pyramidal and Octahedral | Differentiation in electronic structure between metal sites. | rsc.org |
| [Fe₃Cl₄(bicine)(L²)] | Fe(III) | Distorted Square Pyramidal and Octahedral | Onset of relaxation effects below 80 K observed in Mössbauer spectra. | rsc.org |
Catalytic Applications and Mechanistic Insights
Transition Metal Catalysis Utilizing Cyclohexyl 2-Pyridyl Ketone Ligands or Related Systems
The pyridine (B92270) and ketone moieties of this compound and related structures are effective coordinating sites for transition metals, enabling a wide array of catalytic transformations. Metals such as rhodium, iridium, ruthenium, copper, iron, and manganese are commonly employed in these catalytic systems. thieme-connect.comd-nb.info
The asymmetric reduction of 2-pyridine ketones, including this compound, is a critical process for synthesizing enantiomerically pure chiral 2-pyridine alcohols. thieme-connect.com These products are valuable building blocks for chiral ligands and are present in many pharmaceuticals. thieme-connect.comd-nb.info The development of efficient catalytic methods for this transformation has been a major focus of research, with key techniques including metal-catalyzed hydrogenation, transfer hydrogenation, and hydrosilylation. thieme-connect.comd-nb.info
A notable example is the highly efficient and enantioselective hydrogenation of 2-pyridyl ketones catalyzed by an Iridium-f-phamidol complex. rsc.orgrsc.org This system demonstrates remarkable catalytic efficiency and achieves exceptional enantioselectivity for a broad range of substrates, including this compound. rsc.orgrsc.org Under optimized conditions, the hydrogenation of this compound proceeds successfully, yielding the corresponding chiral alcohol with greater than 99% enantiomeric excess (ee). rsc.org
Different transition metals and ligand systems have been explored for this transformation. Ruthenium complexes were among the first to show high efficiency, rsc.org and rhodium-catalyzed systems have also demonstrated high enantioselectivities (80% to >99% ee). rsc.org More recently, earth-abundant metals like copper, iron, and manganese have been investigated as more sustainable alternatives. d-nb.inforsc.org
| Substrate | Catalyst System | Product | Yield | Enantiomeric Excess (ee) | Reference |
| This compound | Ir-f-phamidol / H₂ | (R)-cyclohexyl(pyridin-2-yl)methanol | >99% | >99% | rsc.org |
| 2-Acetylpyridine | RuCl₂[(S)-xylPhanePhos][(R,R)-DPEN] / H₂ | (S)-1-(pyridin-2-yl)ethanol | - | 78% | rsc.org |
| Aryl 2-pyridyl ketones | Rh/binapine / H₂ | Chiral 2-pyridyl alcohols | - | 80% to >99% | rsc.org |
| Aryl 2-pyridyl ketones | Ir/f-diaphos / H₂ | Chiral 2-pyridyl alcohols | up to >99% | up to >99% | rsc.orgresearchgate.net |
The pyridyl group is instrumental in directing various reductive coupling reactions. While direct examples involving this compound as a coupling partner are specific, the broader context of reductive coupling of pyridyl-containing compounds highlights the potential applications. Nickel-catalyzed reductive coupling reactions, for instance, can form C-C bonds by uniting two different electrophiles, avoiding the need for pre-formed, often unstable, organometallic reagents. cas.cn
One strategy involves the nickel-catalyzed reductive coupling of 2-pyridyl esters with alkyl chlorides to synthesize a wide variety of complex ketones. researchgate.net Another approach demonstrates the reductive cross-coupling between aryl iodides and difluoromethyl 2-pyridyl sulfone, where a C(sp²)-C(sp²) bond is formed through selective cleavage of a C(sp²)-S bond. cas.cn These methods showcase the utility of the 2-pyridyl moiety in facilitating cross-electrophile couplings under reductive conditions, typically employing a metal reductant like zinc or manganese. cas.cn Such strategies could conceivably be adapted for transformations involving derivatives of this compound.
Hydroacylation, the addition of an aldehyde's C-H bond across a double or triple bond, is an atom-economical method for synthesizing ketones. d-nb.infodicp.ac.cn Rhodium(I) complexes are the most frequently used catalysts for these reactions. d-nb.info A common strategy to enhance catalyst stability and prevent decarbonylation involves using aldehydes with a chelating group, such as the 2-pyridyl group, which can form a stable five-membered metallocycle with the rhodium center. d-nb.info
The synthesis of ketones via hydroacylation can be achieved through various techniques:
Intermolecular Hydroacylation : Involves the reaction between an aldehyde and a separate alkene or alkyne molecule. d-nb.infoacs.org Chelating aldehydes are often used to direct the reaction and improve efficiency. rsc.org
Intramolecular Hydroacylation : A 4-alkenal can cyclize to form a cyclopentanone, a process that has been extensively studied. escholarship.org
Ring-Opening Hydroacylation : Alkylidenecyclopropanes can react with chelating aldehydes in a rhodium-catalyzed process to yield linear γ,δ-unsaturated ketones. acs.org
While direct synthesis of this compound via hydroacylation is not prominently detailed, the reverse, using a pyridyl-containing aldehyde, is a well-established principle. For example, a method for preparing ketones from olefins and aldehydes can utilize 2-aminopyridine (B139424) derivatives to form an aldimine intermediate that reacts with the olefin in the presence of a rhodium catalyst. google.com
Role of Metal-Ligand Cooperation in Catalytic Cycles
Metal-ligand cooperation (MLC) is a key mechanistic concept where the ligand is not merely a spectator but actively participates in bond activation and formation during the catalytic cycle. nsf.govmdpi.com Pyridine-based pincer ligands are particularly well-known for engaging in MLC through the reversible dearomatization and aromatization of the pyridine ring. nsf.govmdpi.com
In a typical MLC mechanism involving a pyridine-based ligand, a basic site on the ligand's side arm can accept a proton, leading to the dearomatization of the pyridine ring. mdpi.com This process can facilitate the heterolytic cleavage of small molecules like H₂. mdpi.comacs.org The now-aromatic, protonated ligand can then transfer the proton back in a subsequent step, regenerating the active catalyst and releasing the product. acs.org
This cooperative mechanism has been demonstrated in the transfer hydrogenation of ketones using iridium and ruthenium complexes with bidentate pyridyl-sulfonamide ligands. nsf.gov The catalytic cycle involves intermediates where the pyridine ring is dearomatized. nsf.gov DFT calculations and kinetic studies support a concerted hydrogen transfer step where an alcohol molecule can serve as a proton shuttle in a nine-membered cyclic transition state. nsf.gov This MLC approach allows for reactivity and selectivity that are often unattainable with catalysts where the metal center acts alone. nsf.govrsc.org The pyridyl group in systems related to this compound is thus crucial for enabling these advanced catalytic pathways.
Enantioselective Catalysis and Chiral Induction
The 2-pyridyl group is a cornerstone in the design of chiral ligands for enantioselective catalysis. diva-portal.org Chiral alcohols derived from the reduction of ketones like this compound are themselves important precursors to chiral ligands. thieme-connect.com In enantioselective catalysis, a chiral ligand coordinates to a metal center, creating a chiral environment that directs the stereochemical outcome of the reaction, leading to one enantiomer of the product in excess.
The asymmetric reduction of 2-pyridyl ketones is a prime example of enantioselective catalysis. d-nb.info The development of chiral catalysts for this transformation is driven by the need for enantiopure building blocks for the pharmaceutical and agrochemical industries. scispace.com For instance, the Ir-f-phamidol catalyst provides exceptional enantioselectivity (>99% ee) in the hydrogenation of this compound. rsc.orgrsc.org This high level of chiral induction is attributed to factors like hydrogen bonding between the substrate, ligand, and solvent, which stabilizes the transition state leading to the major enantiomer. researchgate.net
Another strategy for chiral induction involves pyridyl oxazoline (B21484) ligands. These ligands chelate to a metal or a reagent like trichlorosilane, and the stereochemistry of the oxazoline ring dictates the facial selectivity of the attack on the ketone. researchgate.net The sense of asymmetric induction is often determined by the absolute configuration of the carbon atom bearing the directing group on the chiral ligand. diva-portal.org
| Reaction | Catalyst/Ligand System | Substrate | ee (%) | Key Feature | Reference |
| Asymmetric Hydrogenation | Ir-f-phamidol | This compound | >99% | Highly efficient Ir catalyst | rsc.orgrsc.org |
| Asymmetric Hydroboration | Aluminum / Chiral Biphenol Ligands | 2-Pyridine ketones | up to 99% | Earth-abundant metal catalyst | scispace.com |
| Asymmetric Hydrosilylation | Pyridyl oxazoline | Aromatic ketones | 80-90% | Organocatalytic approach | researchgate.net |
| Asymmetric Hydrogenation | RuCl₂[(R)-xylbinap][(R)-daipen] | 2-Pyridyl ketone | >99% | Noyori's 2nd Gen Catalyst | rsc.org |
Catalyst Design and Optimization for Specific Transformations
The performance of a catalyst is highly dependent on the electronic and steric properties of its ligands. Catalyst design and optimization involve the systematic modification of the ligand structure to enhance activity, selectivity, and stability for a specific chemical transformation. scholaris.ca
For catalysts involving pyridyl ligands, modifications can be made to the pyridine ring itself or to other parts of the ligand scaffold. nih.gov For example, in the palladium-catalyzed α-arylation of ketones, N,N'-chelating pyridylidene amide (PYA)-pyridyl ligands have been developed as effective alternatives to traditional phosphine (B1218219) ligands. nih.gov Introducing steric bulk, such as an ortho-methyl group on the pyridinium (B92312) heterocycle, was found to enhance the reaction rate and prevent catalyst deactivation. nih.gov
In the context of transfer hydrogenation catalysts, the electronic properties of the pyridyl ligand play a crucial role. nih.gov Adding electron-withdrawing or -donating substituents to the pyridine ring can influence the "hydricity" of the resulting metal-hydride complex, which is a measure of its ability to donate a hydride. nih.gov This tuning allows for the optimization of the catalyst for a specific substrate, such as an imine or a ketone. There is often a fine balance between the rate of hydride complex formation and the rate of hydride donation to the substrate. nih.gov
The development of chiral-at-metal catalysts, where the stereogenic center is the metal atom itself, represents another frontier in catalyst design. acs.org Iron complexes with two achiral N-(2-pyridyl)-substituted N-heterocyclic carbene (NHC) ligands have been synthesized, where the chirality arises from the arrangement of the ligands around the iron center. acs.org Understanding the factors that affect the configurational stability of such complexes is key to their application in asymmetric catalysis. acs.org
Advanced Spectroscopic and Characterization Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic compounds, offering unparalleled insight into the molecular framework.
1H NMR and 13C NMR Analysis
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental techniques for characterizing the structure of Cyclohexyl 2-pyridyl ketone.
In the ¹H NMR spectrum of a related hemiaminal derivative, distinct signals for the cyclohexyl and pyridyl protons are observed. psu.edu The protons of the pyridyl rings appear in the aromatic region, while the cyclohexyl protons are found in the aliphatic region of the spectrum. psu.edu For instance, in a similar structure, two sets of double doublets at 8.79 and 8.60 ppm were assigned to the protons adjacent to the pyridyl nitrogens. psu.edu The cyclohexyl protons typically appear as a complex multiplet in the upfield region.
The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. For ketones, the carbonyl carbon (C=O) is particularly diagnostic, typically resonating at the low-field end of the spectrum, between 160 and 220 ppm. pressbooks.pub In a related ketone, the carbonyl carbon signal was observed at 212.9 ppm. rsc.org The carbons of the pyridyl ring generally absorb between 110 and 160 ppm, while the sp³-hybridized carbons of the cyclohexyl ring are found in the 0 to 90 ppm range. pressbooks.pubrsc.org The chemical shifts are influenced by the electronegativity of nearby atoms; carbons bonded to nitrogen or oxygen are deshielded and appear at a lower field. pressbooks.pub
Table 1: Representative ¹H and ¹³C NMR Data for a Structurally Related Ketone
| Nucleus | Chemical Shift (δ, ppm) | Assignment |
| ¹³C | 212.9 | C=O (Ketone) |
| ¹³C | 155.5 | Pyridyl C |
| ¹³C | 148.6 | Pyridyl C |
| ¹³C | 137.5 | Pyridyl C |
| ¹³C | 124.4 | Pyridyl C |
| ¹³C | 122.0 | Pyridyl C |
| ¹³C | 47.0 | Cyclohexyl CH |
| ¹³C | 34.2 | Cyclohexyl CH₂ |
| ¹³C | 25.3 | Cyclohexyl CH₂ |
| ¹³C | 21.0 | Cyclohexyl CH₂ |
| ¹H | 8.49 | Pyridyl H |
| ¹H | 7.71 - 7.64 | Pyridyl H |
| ¹H | 7.27 - 7.16 | Pyridyl H |
| ¹H | 1.75 - 1.10 | Cyclohexyl H |
Note: Data is for a similar ketone and serves as a representative example. rsc.org
Two-Dimensional NMR (COSY, HMQC, HMBC) for Structural Assignments
Two-dimensional (2D) NMR techniques, such as COSY, HMQC, and HMBC, are instrumental in unambiguously assigning the ¹H and ¹³C NMR signals and confirming the connectivity of the molecule.
COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) couplings. libretexts.org In the context of this compound, COSY spectra would show cross-peaks between adjacent protons on the cyclohexyl ring and within the pyridyl ring, confirming their respective spin systems. psu.edu For example, the coupling between the methine proton of the cyclohexyl ring and its adjacent methylene (B1212753) protons would be clearly visible. psu.edu
HMQC (Heteronuclear Multiple Quantum Coherence) : HMQC correlates proton signals with the carbon signals of the atoms to which they are directly attached. psu.edu This is crucial for assigning the carbon signals of the cyclohexyl and pyridyl moieties by linking them to their known proton resonances. psu.edu
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals longer-range couplings between protons and carbons (typically over 2-4 bonds). ceitec.cz This technique is particularly powerful for connecting different fragments of the molecule. For instance, an HMBC experiment would show a correlation between the protons on the carbon adjacent to the carbonyl group and the carbonyl carbon itself, as well as correlations between the pyridyl protons and the carbonyl carbon, thus confirming the ketone linkage between the cyclohexyl and pyridyl groups. ceitec.cz
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of the molecule, which are characteristic of the functional groups present. renishaw.com
A key feature in the IR spectrum of this compound is the strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O). For saturated aliphatic ketones, this band typically appears around 1715 cm⁻¹. pressbooks.pub Conjugation with the aromatic pyridyl ring is expected to lower this frequency to approximately 1690 cm⁻¹. pressbooks.pub The IR spectrum also displays characteristic C-H stretching vibrations for the sp²-hybridized carbons of the pyridyl ring and the sp³-hybridized carbons of the cyclohexyl ring. pressbooks.pub Sharp peaks for the C-H stretching of the cyclohexyl moiety have been observed at 2930 and 2853 cm⁻¹ in a related compound. psu.edu
Raman spectroscopy complements IR spectroscopy and is particularly useful for observing symmetric vibrations. libretexts.org The C=O stretch is also Raman active. Furthermore, the breathing mode of the pyridyl ring is typically a strong band in the Raman spectrum. mdpi.com Differences in the crystal packing of polymorphs can lead to variations in the frequencies and intensities of bands in both IR and Raman spectra. americanpharmaceuticalreview.com
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| C=O (Ketone) | Stretching | ~1690 | ~1690 |
| C-H (Pyridyl) | Stretching | ~3020–3100 | ~3020–3100 |
| C-H (Cyclohexyl) | Stretching | ~2850–2960 | ~2850–2960 |
| C=C, C=N (Pyridyl) | Ring Stretching | ~1400–1600 | ~1400–1600 |
| Pyridyl Ring | Breathing Mode | Weak | Strong |
Note: These are approximate ranges and can vary based on the specific molecular environment.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule. The spectrum of this compound is expected to show absorptions due to π → π* and n → π* transitions. The pyridyl ring gives rise to intense π → π* transitions, while the carbonyl group exhibits a weaker n → π* transition. In a related compound, the π → π* transitions of the pyridyl ring were observed at high energies (e.g., 38,610 cm⁻¹), and the n → π* transition of the pyridyl nitrogen was seen as a broad band at lower energy (e.g., 28,330 cm⁻¹). psu.edu
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation pattern of the molecule. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. rsc.org The fragmentation pattern would likely involve cleavage of the bond between the carbonyl group and the cyclohexyl ring, as well as fragmentation of the cyclohexyl ring itself.
Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Species
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals or transition metal ions. ethz.chbruker.com Since this compound in its ground state is a diamagnetic molecule with no unpaired electrons, it is EPR-silent. ethz.ch However, EPR spectroscopy could be employed to study any paramagnetic species that might be formed from this compound, for example, through a chemical reaction or upon irradiation that generates a radical species. nih.gov
Computational Chemistry and Theoretical Modeling
Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can accurately predict a wide range of molecular properties, offering insights into the reactivity and stability of Cyclohexyl 2-pyridyl ketone.
Key electronic properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a crucial indicator of chemical reactivity and kinetic stability. ijcce.ac.ir
For this compound, the electron-withdrawing nature of the pyridyl ring and the carbonyl group influences the electron distribution across the molecule. The Molecular Electrostatic Potential (MEP) map, another output of DFT calculations, visualizes the charge distribution and identifies electrophilic and nucleophilic sites, which are key to predicting how the molecule will interact with other reagents.
Based on these fundamental electronic properties, a set of global reactivity descriptors can be calculated to quantify the chemical behavior of the molecule.
| Descriptor | Formula | Significance |
|---|---|---|
| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |
| Electronegativity (χ) | χ = (I + A) / 2 | The ability of an atom to attract a shared pair of electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |
| Electrophilicity Index (ω) | ω = χ2 / 2η | Propensity of a species to accept electrons. |
Prediction of Reaction Mechanisms and Transition States
Computational chemistry provides essential tools for elucidating the detailed pathways of chemical reactions, known as reaction mechanisms. rsc.org By mapping the potential energy surface, researchers can identify the most energetically favorable route from reactants to products. This involves locating and characterizing the structures of all intermediates and, most importantly, the transition states (TS).
A transition state represents the highest energy point along a reaction coordinate and is characterized by having exactly one imaginary vibrational frequency. osu.edu The energy difference between the reactants and the transition state is the activation energy (Ea), which determines the reaction rate.
For this compound, a common reaction to study computationally is the nucleophilic addition to the carbonyl group, such as reduction by a hydride. DFT calculations can model the approach of the nucleophile, the formation of the tetrahedral intermediate, and the final protonation step. researchgate.net The geometries of the transition states for each step can be optimized, and the corresponding activation energies calculated, providing a comprehensive understanding of the reaction's kinetics and feasibility. osu.edumit.edu
| Reaction Step | Species | Relative Energy (kcal/mol) | Key Geometrical Feature |
|---|---|---|---|
| Nucleophilic Attack | Reactants (Ketone + Nu-) | 0.0 | - |
| Transition State 1 (TS1) | +12.5 | Partially formed Nu-C bond | |
| Tetrahedral Intermediate | -8.0 | sp3 hybridized carbonyl carbon |
Computational Approaches for Enantioselectivity Prediction
When a prochiral molecule like this compound reacts with a chiral catalyst or reagent, it can form enantiomeric products. Predicting which enantiomer will be formed in excess is a significant challenge in synthetic chemistry. rsc.org Computational models have become increasingly valuable for predicting and explaining the origins of enantioselectivity. nih.govnih.gov
The prediction relies on calculating the energies of the diastereomeric transition states that lead to the (R) and (S) products. The enantiomeric ratio (and thus the enantiomeric excess, ee) is determined by the difference in the Gibbs free energy of activation (ΔΔG‡) between these two competing pathways.
A small difference in energy can lead to a high level of selectivity. rsc.org By modeling the interactions between the substrate, the chiral catalyst, and any other reagents, computational methods can identify the specific non-covalent interactions (e.g., steric hindrance, hydrogen bonding) that stabilize one transition state over the other. This insight is crucial for designing more effective chiral catalysts.
| Parameter | Pathway to (R)-Product | Pathway to (S)-Product | Derived Value |
|---|---|---|---|
| ΔG‡ (kcal/mol) | 15.2 | 16.8 | - |
| ΔΔG‡ (kcal/mol) | 1.6 | - | |
| Predicted Enantiomeric Ratio (R:S) | ~94 : 6 | - | |
| Predicted Enantiomeric Excess (% ee) | ~88% |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum mechanical methods are excellent for studying static electronic properties, Molecular Dynamics (MD) simulations provide a way to explore the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, generating a trajectory that reveals how the molecule moves, flexes, and interacts with its environment. aip.orgaip.org
For this compound, MD is particularly useful for conformational analysis. nih.gov The cyclohexyl group can undergo a "ring flip" between two chair conformations, passing through higher-energy twist-boat intermediates. nih.gov MD simulations can determine the energy barriers for these conversions and the relative populations of different conformers at a given temperature. Furthermore, MD can model the rotation around the C-C single bond connecting the carbonyl group to the pyridine (B92270) and cyclohexyl rings, identifying the most stable rotational isomers (rotamers). In solution, MD simulations can explicitly model the interactions between the ketone and solvent molecules, providing a detailed picture of the solvation shell and its influence on conformational preferences.
| Conformational Feature | Key Dihedral Angles Monitored | Typical Observation from MD |
|---|---|---|
| Cyclohexyl Ring Pucker | C1-C2-C3-C4, etc. within the ring | Predominantly chair conformations; occasional flips to twist-boat. |
| Pyridyl-Carbonyl Orientation | N-Cpy-Ccarbonyl=O | Torsional potential reveals preferred orientations (e.g., planar or twisted). |
| Cyclohexyl-Carbonyl Orientation | Ccy-Ccarbonyl-Cpy-N | Steric interactions dictate the lowest energy rotamers. |
Hirshfeld Surface Analysis for Intermolecular Interactions in Solid State
Hirshfeld surface analysis is a modern computational tool used to visualize and quantify the diverse intermolecular interactions within a crystal lattice. mdpi.comscirp.orgscirp.org The Hirshfeld surface is a unique boundary for a molecule in a crystal, defined at the points where the contribution to the electron density from the molecule is equal to the contribution from all other molecules. mdpi.com
By mapping properties onto this surface, one can gain a detailed understanding of the crystal packing. The normalized contact distance (dnorm) map is particularly informative, highlighting regions of close intermolecular contact in red, which often correspond to hydrogen bonds and other strong interactions. acs.org
| Intermolecular Contact Type | Typical Percentage Contribution | Nature of Interaction |
|---|---|---|
| H···H | ~50-60% | van der Waals / dispersion forces |
| C···H / H···C | ~20-25% | Weak C-H···π or C-H···C interactions |
| O···H / H···O | ~10-15% | Weak C-H···O hydrogen bonds |
| N···H / H···N | ~5-10% | Weak C-H···N interactions |
| Other (C···C, C···O, etc.) | <5% | Minor van der Waals contacts |
Biological and Medicinal Chemistry Research
Investigations into Anti-tumor and Anti-metastatic Activities of Di-2-pyridyl Ketone Thiosemicarbazones (e.g., DpC)
Di-2-pyridylketone thiosemicarbazones (DpT) have demonstrated significant and selective anti-tumor and anti-metastatic properties in a variety of cancer models. nih.govoncotarget.comfrontiersin.org The second-generation compound, DpC, in particular, has shown pronounced and selective activity against human lung cancer xenografts. frontiersin.orguq.edu.au Studies have highlighted its ability to markedly suppress tumor growth and metastasis. researchgate.net In fact, DpC has advanced to Phase I clinical trials for the treatment of advanced and resistant tumors. vilniustech.ltresearchgate.netgriffith.edu.au
Research has shown that DpC is highly potent against aggressive neuroblastoma, a challenging childhood cancer. vilniustech.lt It has also demonstrated efficacy against pancreatic cancer. oncotarget.com The anti-proliferative activity of DpC has been reported to be significantly greater than that of a range of standard chemotherapeutic agents across various tumor cell types. griffith.edu.au Furthermore, DpC has shown synergistic effects when used in combination with standard chemotherapeutics like gemcitabine (B846) and cisplatin (B142131) in lung cancer cells. uq.edu.au This suggests a potential role for these compounds in combination therapies to enhance treatment efficacy. uq.edu.augriffith.edu.au
An important aspect of the development of second-generation DpT analogues like DpC was to improve upon the safety profile of earlier compounds. frontiersin.orguq.edu.au Notably, DpC did not induce the cardiotoxicity that was observed with the first-generation analogue, Dp44mT, at high doses in preclinical models. frontiersin.orguq.edu.au
Mechanisms of Action in Biological Systems
The potent anti-cancer effects of di-2-pyridyl ketone thiosemicarbazones are attributed to a multi-faceted mechanism of action that disrupts several crucial cellular processes.
Metal Chelation and Cellular Iron/Copper Targeting
A primary mechanism of action for di-2-pyridyl ketone thiosemicarbazones is their ability to act as potent chelators of intracellular metal ions, particularly iron and copper. nih.govoncotarget.com These metals are essential for the growth and proliferation of cancer cells. rsc.org By binding to cellular iron and copper, these compounds disrupt metal homeostasis. nih.gov The resulting metal complexes, particularly with iron and copper, are redox-active. acs.orgresearchgate.net This redox activity is crucial for their anti-tumor efficacy. acs.org The ability of these compounds to access intracellular iron pools is facilitated by their lipophilicity and charge neutrality at physiological pH. acs.org
Inhibition of Ribonucleotide Reductase
Di-2-pyridyl ketone thiosemicarbazones are known inhibitors of ribonucleotide reductase (RR), a key enzyme in DNA synthesis. psu.edunih.govoncotarget.com The cytotoxicity of these compounds has been partly attributed to the inhibition of this iron-containing enzyme. nih.govresearchgate.net By inhibiting RR, these agents effectively halt DNA synthesis, leading to cell growth inhibition. nih.govoncotarget.com It has been postulated that these thiosemicarbazones act as ligands that bind to iron or copper at the active site of ribonucleotide reductase. psu.edu
Induction of Oxidative Stress and Reactive Oxygen Species Generation
The formation of redox-active iron and copper complexes by di-2-pyridyl ketone thiosemicarbazones leads to the generation of reactive oxygen species (ROS). oncotarget.comacs.orgspandidos-publications.com This induction of oxidative stress within cancer cells is a significant contributor to their anti-proliferative activity. oncotarget.com The generation of ROS can cause damage to cellular components, including DNA, and trigger cell death pathways. spandidos-publications.comrsc.org Studies have shown that combining these thiosemicarbazones with other redox-active compounds can synergistically increase oxidative stress to lethal levels in cancer cells. nih.gov
Modulation of Apoptotic and Autophagic Pathways
Di-2-pyridyl ketone thiosemicarbazones have been shown to induce both apoptosis (programmed cell death) and modulate autophagy. nih.govoncotarget.comnih.gov In neuroblastoma cells, DpC treatment led to an increase in cleaved caspases 3 and 9, key executioners of apoptosis. vilniustech.ltnih.gov It also activated the JNK and NF-κB signaling pathways, which are involved in promoting apoptosis. vilniustech.ltnih.gov Furthermore, DpC has been shown to increase levels of tumor necrosis factor-α (TNFα), which can enhance the immune response and promote cancer cell apoptosis. vilniustech.lt
The first-generation compound, Dp44mT, has been shown to overcome prosurvival autophagy by a dual mechanism: it persistently induces the formation of autophagosomes while simultaneously impairing their degradation by compromising lysosomal integrity. nih.gov
Overcoming Drug Resistance Mechanisms (e.g., P-glycoprotein-mediated resistance)
A remarkable feature of di-2-pyridyl ketone thiosemicarbazones is their ability to overcome multidrug resistance (MDR), a major challenge in cancer therapy. frontiersin.orgoncotarget.com More than half of human cancers express the multidrug resistance protein P-glycoprotein (Pgp), which actively pumps chemotherapeutic drugs out of cancer cells. nih.gov
Interestingly, compounds like Dp44mT and DpC can "hijack" the Pgp transporter. frontiersin.orgnih.govmerckmillipore.com Instead of being effluxed from the cell, these thiosemicarbazones are transported by Pgp into lysosomes. merckmillipore.comnih.gov Once inside the lysosomes, they form redox-active copper complexes that induce lysosomal membrane permeabilization, leading to the release of trapped cytotoxic agents and ultimately, cell death. nih.govacs.org This unique mechanism not only makes them effective against resistant cancer cells but can also re-sensitize them to conventional chemotherapeutics like doxorubicin. nih.gov
Inhibition of Oncogenic Signaling
Research into the anticancer properties of pyridyl ketone derivatives has primarily focused on di-2-pyridylketone 4-cyclohexyl-4-methyl-3-thiosemicarbazone (DpC), a second-generation thiosemicarbazone. nih.gov This compound has demonstrated potent and selective anti-tumor activity by disrupting key oncogenic signaling pathways. oncotarget.com
DpC's mechanism of action involves the upregulation of the metastasis suppressor N-myc downstream-regulated gene-1 (NDRG1). nih.govnih.gov The induction of NDRG1 by DpC and other related thiosemicarbazones leads to the inhibition of a wide array of signaling pathways crucial for cancer progression. oncotarget.comvilniustech.lt For instance, NDRG1 has been shown to down-regulate the ErbB family of receptors, including EGFR, HER2, and HER3, thereby inhibiting their expression and phosphorylation. vilniustech.lt While the compound di-2-pyridylketone 4,4-dimethyl-3-thiosemicarbazone (Dp44mT) appears to inhibit these receptors in an NDRG1-dependent manner, the activity of DpC seems to be independent of NDRG1, highlighting how minor structural changes can alter molecular targeting. vilniustech.lt
Further studies have demonstrated that DpC can inhibit the proto-oncogene c-Src and its downstream signaling pathways. oncotarget.com It also plays a role in breaking the oncogenic cross-talk between pancreatic cancer cells and the surrounding stromal cells by inhibiting sonic hedgehog (SHH) signaling and de-sensitizing cancer cells to ligands secreted by pancreatic stellate cells. nih.gov In neuroblastoma cells, DpC has been shown to activate the MAPK and NF-ĸB pathways to promote apoptosis, as evidenced by increased levels of phosphorylated JNK and decreased levels of IκBα. nih.gov
Table 1: Oncogenic Signaling Pathways Inhibited by DpC and Related Compounds
| Compound | Target Pathway/Protein | Effect | Cancer Model | Citation |
| DpC | NDRG1 | Upregulation | Pancreatic Cancer, Neuroblastoma | nih.gov, nih.gov |
| DpC | EGFR, HER2, HER3 | Inhibition of expression and phosphorylation (NDRG1-independent) | Cancer Cells | vilniustech.lt |
| DpC | c-Src | Inhibition of activation | Cancer Cells | oncotarget.com |
| DpC | JNK, NF-ĸB | Activation of apoptotic signaling | Neuroblastoma | nih.gov |
| DpC | Sonic Hedgehog (SHH) | Inhibition | Pancreatic Cancer | nih.gov |
| Dp44mT | EGFR, HER2, HER3 | Inhibition of expression and phosphorylation (NDRG1-dependent) | Cancer Cells | vilniustech.lt |
Antimicrobial Properties and Mechanisms
The pyridyl ketone structural motif is found in compounds with notable antimicrobial activity. Pyridine (B92270) and its derivatives are known to exhibit significant antimicrobial properties against a range of pathogens, suggesting their potential as broad-spectrum agents. mdpi.com The mechanisms underlying the antimicrobial action of such heterocyclic compounds can be diverse.
The antimicrobial activity of ketones, particularly aromatic ketones like quinones, is often attributed to their ability to generate free radicals and to form irreversible complexes with proteins, thereby inactivating them. frontiersin.org These compounds can target surface adhesions, cell wall polypeptides, and membrane-bound enzymes. frontiersin.org For flavonoids, which contain ketone groups, the proposed mechanism involves complexation with both extracellular and soluble proteins, as well as with the bacterial cell wall. frontiersin.org Lipophilic characteristics, such as the presence of a cyclohexyl group, can enhance these effects by disrupting the integrity of bacterial cell membranes.
While direct studies on Cyclohexyl 2-pyridyl ketone are not prominent, research on related pyridine derivatives has shown promising results. For example, certain novel pyridine derivatives have demonstrated good antimicrobial activity against E. coli, Bacillus mycoides, and C. albicans. mdpi.com
Exploration of Analgetic and Anticonvulsant Activities of Pyridyl Ketones
The therapeutic potential of pyridyl ketones extends to the central nervous system, with research exploring their analgesic and anticonvulsant properties. Studies have generally focused on derivatives such as hydrazones, semicarbazones, and carbohydrazides rather than the simple ketones themselves. nih.govnih.gov
A series of novel trisubstituted pyridine carbohydrazide (B1668358) derivatives were synthesized and tested for analgesic and anticonvulsant effects, with many showing good activities comparable to reference drugs like valdecoxib (B1682126) and carbamazepine. nih.gov Similarly, various other pyridine derivatives have been investigated for their potential as anticonvulsant agents. researchgate.netekb.eg Research indicates that the anticonvulsant activity of these compounds may be mediated through a GABA-ergic mechanism, often enhanced by the presence of lipophilic ring systems. nih.gov
Table 2: Anticonvulsant Activity of Selected Pyridine Derivatives
| Compound Type | Test Model | Potency (ED₅₀) | Key Finding | Citation |
| Benzothiazole-hybrid semicarbazone | MES | 40.96 mg/kg | Quick onset and prolonged action | nih.gov |
| Benzothiazole-hybrid semicarbazone | scPTZ | 85.16 mg/kg | Protective index of 4.0 | nih.gov |
| N-(2-hydroxyethyl)alkanamides | MES | 20.5 - 23.3 mg/kg | Lower toxicity than valproate | nih.gov |
| Chalcone semicarbazone | MES & scPTZ | 100 mg/kg (0.5h) | 100% protection in MES test | nih.gov |
MES: Maximal Electroshock Test; scPTZ: Subcutaneous Pentylenetetrazole Test
Enzyme Inhibition and Activation Studies
Derivatives of di-2-pyridyl ketone have been extensively studied as potent enzyme inhibitors. The thiosemicarbazone DpC and its predecessor Dp44mT are effective chelators of iron and copper. oncotarget.com This metal-binding ability allows them to inhibit ribonucleotide reductase, an iron-dependent enzyme that is essential for DNA synthesis and cell growth. oncotarget.commdpi.com
Furthermore, these compounds can modulate the activity of protein kinases involved in cell motility and metastasis. Incubation of cancer cells with thiosemicarbazones that upregulate NDRG1, such as DpC, resulted in a significant decrease in the activating phosphorylation of Focal Adhesion Kinase (FAK) and paxillin. nih.gov This inhibition of the FAK/paxillin pathway is believed to contribute to the anti-metastatic properties of these agents. nih.gov
Interestingly, studies on the interaction of these compounds with heme proteins revealed important structural distinctions. While Dp44mT was found to cause the oxidation of hemoglobin to methemoglobin, DpC does not induce this effect in vivo. researchgate.net This highlights the favorable toxicological profile of the cyclohexyl-containing derivative. researchgate.net The transformation of ketones can also be mediated by enzymes like Baeyer-Villiger monooxygenases, which catalyze the oxidation of a ketone to an ester via a peroxyflavin intermediate. acs.org
Metabolic Transformation and Disposition in Biological Systems
The metabolic fate of pyridyl ketone derivatives has been investigated to understand their pharmacokinetics and disposition. Studies on DpC administered to rats showed that the compound has a significantly longer elimination half-life (10.7 hours) compared to its analogue Dp44mT (1.7 hours). oncotarget.comnih.gov This favorable pharmacokinetic profile for DpC is attributed to its metabolic stability. nih.gov
The primary metabolic pathways for DpC involve modifications of the thiosemicarbazone moiety. nih.gov Key in vivo metabolic reactions include:
Oxidative Desulfuration : The thiourea (B124793) group of DpC is oxidized, leading to the formation of its corresponding amide metabolite, N-cyclohexyl-N′-(di(pyridin-2-yl)methylene)-N-methylformohydrazonamide (DpC-A). nih.gov
Hydrolysis : Minor cleavage of the hydrazone bond can occur, liberating the parent ketone, di(2-pyridyl)ketone (DpK). oncotarget.com
General metabolic pathways for compounds containing a cyclohexyl ring often involve hydroxylation at various positions on the ring, which can be followed by further oxidation to a ketone. nih.gov In vitro incubation of DpC with cancer cells or cardiac myoblasts did not result in any significant metabolism, suggesting that the transformation primarily occurs systemically. oncotarget.comnih.gov The metabolism of the related compound Dp44mT resulted in decreased anti-cancer activity, whereas the metabolic profile of DpC appears to preserve its therapeutic efficacy. nih.gov
Development of Novel Derivatives and Structure Activity Relationships
Systematic Synthesis of Substituted Cyclohexyl 2-Pyridyl Ketone Derivatives
The synthesis of derivatives based on the this compound scaffold is a focal point of medicinal chemistry, aiming to generate novel compounds with enhanced biological activities. Various synthetic strategies have been developed to introduce a diverse range of substituents at different positions of the core structure.
One common approach involves the modification of the ketone moiety. For instance, the ketone can be reduced to a secondary alcohol, providing a chiral center and opportunities for further functionalization. A notable method for this transformation is the highly efficient and enantioselective hydrogenation of 2-pyridyl ketones using an Iridium-f-phamidol catalyst. This process yields chiral pyridyl-substituted secondary alcohols with exceptional enantioselectivity (up to >99% enantiomeric excess) and can be performed on a gram scale, highlighting its industrial applicability. rsc.org
Another key area of modification is the elaboration of the ketone into a more complex heterocyclic system, such as a thiosemicarbazone. The synthesis of di-2-pyridylketone thiosemicarbazones, including the potent anti-cancer agent di-2-pyridylketone 4-cyclohexyl-4-methyl-3-thiosemicarbazone (DpC), is typically achieved by reacting di(2-pyridyl)ketone with a corresponding thiosemicarbazide (B42300) in a suitable solvent like ethanol. oncotarget.com The resulting thiosemicarbazone can then undergo further reactions, such as oxidation. For example, the oxidation of DpC with hydrogen peroxide leads to the formation of N-cyclohexyl-N'-(di(pyridin-2-yl)methylene)-N-methylformohydrazonamide. oncotarget.com
Multicomponent reactions (MCRs) offer an efficient one-pot route to novel derivatives. For instance, the reaction between di-(2-pyridyl) ketone, an isocyanide (like cyclohexyl isocyanide), and an activated acetylenic ester (like dimethyl acetylenedicarboxylate) can produce complex iminolactones and 2-aminofurans. semanticscholar.org This strategy is advantageous as the starting materials can be mixed without prior activation or modification. semanticscholar.org
Furthermore, the pyridine (B92270) ring and the cyclohexyl group themselves can be subjects of modification. Synthesis of N-arylpyridinium derivatives can be achieved through a one-pot reaction involving a perfluoro-alkylated gem-iodoacetoxy derivative, a substituted aniline, and a cyclic ketone such as cyclohexanone. mdpi.com This method allows for the formation of 2-trifluoromethyl-/2-perfluoroalkyl-N-(R-phenyl)-5,6,7,8-tetrahydroquinoliniums. mdpi.com
The following table summarizes some of the synthetic methods used to generate derivatives of this compound:
| Starting Material(s) | Reagents/Conditions | Product Type | Reference |
| This compound | Ir-f-phamidol catalyst, H2, i-PrOH | Chiral (cyclohexyl)(pyridin-2-yl)methanol | rsc.org |
| Di(2-pyridyl)ketone, 4-cyclohexyl-4-methylsemicarbazide | Ethanol | Di(2-pyridyl)ketone 4-cyclohexyl-4-methyl-3-thiosemicarbazone (DpC) | oncotarget.com |
| Di(2-pyridyl) ketone, Cyclohexyl isocyanide, Dimethyl acetylenedicarboxylate (B1228247) (DMAD) | CH2Cl2, reflux | Dimethyl 5-(cyclohexylimino)-2,5-dihydro-2,2-di-(2-pyridyl)-3,4-furandicarboxylate | semanticscholar.org |
| 1-Acetoxy-1-iodo-perfluoroalkylethane, Substituted aniline, Cyclohexanone | Anhydrous dichloromethane (B109758) | 2-Trifluoromethyl-/2-perfluoroalkyl-N-(R-phenyl)-5,6,7,8-tetrahydroquinoliniums | mdpi.com |
Impact of Structural Modifications on Biological Efficacy and Selectivity
Structural modifications to the this compound framework have a profound impact on the biological activity and selectivity of the resulting derivatives, particularly in the context of anti-cancer agents. The development of di-2-pyridylketone thiosemicarbazones (DpT series) provides a clear illustration of these structure-activity relationships. nih.govresearchgate.net
One of the most significant modifications is the substitution at the terminal N4 position of the thiosemicarbazone moiety. The introduction of a bulky cyclohexyl group, as seen in di-2-pyridylketone 4-cyclohexyl-4-methyl-3-thiosemicarbazone (DpC), in place of the two methyl groups in the first-generation compound, di(2-pyridyl)ketone 4,4-dimethyl-3-thiosemicarbazone (Dp44mT), leads to marked differences in pharmacology. oncotarget.comresearchgate.net The cyclohexyl group appears to sterically hinder N-dealkylation enzymes, making DpC metabolically more stable than Dp44mT. oncotarget.com This enhanced stability contributes to a significantly longer half-life in vivo (10.7 hours for DpC versus 1.7 hours for Dp44mT). nih.gov
The nature of the substituents on the ketone portion of the molecule also plays a critical role. For instance, in a series of phenyl alkyl ketone inhibitors of phosphodiesterase-4, ketones with a bulky cyclohexyl side chain consistently showed lower potency compared to those with smaller alkyl groups like isobutyl or butyl. nih.gov This suggests that steric bulk at this position can be detrimental to activity for certain biological targets.
The ability of these compounds to chelate metal ions, such as iron and copper, is crucial for their anti-cancer activity. nih.govresearchgate.netrsc.org This activity is dependent on the presence of the thiocarbonyl group, as its loss, for example through oxidative desulfuration to form metabolites like DpC-A, results in a negligible ability to chelate metals. oncotarget.com The tridentate NNS donor set of the thiosemicarbazone is essential for forming stable complexes with metal ions, which in turn generate reactive oxygen species and induce cell death. researchgate.netrsc.orgnih.gov
Furthermore, modifications that affect the lipophilicity of the molecule can influence its ability to overcome multidrug resistance. Thiosemicarbazones with electron-withdrawing substituents at the imine carbon have been shown to mediate Pgp-dependent potentiated cytotoxicity, a mechanism that involves increased relative lipophilicity and copper chelation. researchgate.net
The following table summarizes the impact of specific structural modifications on the biological properties of this compound derivatives:
| Compound/Modification | Key Structural Feature | Impact on Biological Properties | Reference |
| DpC vs. Dp44mT | Cyclohexyl group at N4 position | Increased metabolic stability and in vivo half-life. oncotarget.comnih.gov Does not induce oxyhemoglobin oxidation. nih.gov | oncotarget.comnih.gov |
| Phenyl alkyl ketones | Bulky cyclohexyl side chain on ketone | Decreased inhibitory potency against phosphodiesterase-4. nih.gov | nih.gov |
| DpC-A (metabolite of DpC) | Loss of thiocarbonyl group | Negligible metal chelation efficacy. oncotarget.com | oncotarget.com |
| Thiosemicarbazones with electron-withdrawing groups | Electron-withdrawing substituent at imine carbon | Overcomes Pgp-mediated multidrug resistance. researchgate.net | researchgate.net |
Design Principles for Enhanced Therapeutic Profiles
The development of this compound derivatives with improved therapeutic profiles is guided by several key design principles derived from extensive structure-activity relationship studies. These principles aim to optimize efficacy, selectivity, and pharmacokinetic properties while minimizing toxicity.
A primary design principle is the strategic modulation of lipophilicity and steric bulk. As demonstrated with the DpT series of thiosemicarbazones, introducing a bulky substituent like a cyclohexyl group at the terminal nitrogen can enhance metabolic stability by shielding the molecule from enzymatic degradation. oncotarget.com This leads to a more favorable pharmacokinetic profile, including a longer half-life, which is a desirable attribute for a therapeutic agent. nih.gov However, excessive steric bulk in other parts of the molecule, such as the ketone side chain, can be detrimental to potency, as observed in phosphodiesterase-4 inhibitors. nih.gov Therefore, a balance must be struck to achieve optimal interactions with the biological target.
Another crucial design principle is the preservation and optimization of the metal-chelating pharmacophore. For anti-cancer thiosemicarbazones, the tridentate NNS donor system is essential for their mechanism of action, which involves binding to intracellular metal ions like copper and iron to generate cytotoxic reactive oxygen species. researchgate.netrsc.org Any structural modification that disrupts this chelating ability, such as the oxidation of the thiocarbonyl group, will abrogate biological activity. oncotarget.com Therefore, protecting this functional group or designing derivatives where it remains accessible is paramount.
Enhancing selectivity for cancer cells over normal cells is a key objective. The development of second-generation thiosemicarbazones like DpC has shown that it is possible to achieve a "therapeutic window" where the compound is highly potent against cancer cells at concentrations that are less toxic to non-tumorigenic cells. nih.gov This selectivity can be influenced by factors such as the compound's ability to interact with specific cellular targets or pathways that are upregulated in cancer cells, such as P-glycoprotein-mediated drug efflux. researchgate.net
Furthermore, the design of derivatives that can be administered through various routes, including orally, is a significant consideration for improving patient compliance and convenience. DpC, for instance, has shown pronounced in vivo activity after both oral and intravenous administration, a significant advantage over first-generation compounds that were not well-tolerated orally. nih.govresearchgate.net
Finally, a forward-thinking design principle involves the concept of "reversible masking" of highly reactive functional groups. nih.gov For instance, a potent ketone warhead could be temporarily converted into a less reactive hydrazone. This pro-drug strategy could reduce off-target reactions while allowing for the controlled release of the active compound under specific physiological conditions, such as the acidic environment of a tumor. nih.gov
Future Perspectives and Interdisciplinary Research Frontiers
Integration with Nanoscience and Drug Delivery Systems
The functionalization of nanoparticles (NPs) is a cornerstone of modern nanochemistry, enabling the development of sophisticated systems for targeted drug delivery and other biomedical applications. preprints.org Cyclohexyl 2-pyridyl ketone and its derivatives are emerging as key components in this field.
Researchers are exploring the use of ligands derived from or incorporating the this compound structure to functionalize nanoparticles. preprints.org For instance, thiosemicarbazones (TSCs) derived from ketones like di-2-pyridyl ketone (a related compound) are used to functionalize nanoparticles for covalent immobilization. preprints.org The modular nature of TSCs allows for extensive variation, and the introduction of a cyclohexyl group can modulate the lipophilicity and steric hindrance of the resulting ligand, influencing its interaction with nanoparticle surfaces and biological membranes. preprints.org
The integration of this compound-based ligands onto nanoparticle surfaces can enhance the delivery of therapeutic agents. nih.govopenaccessjournals.com By engineering the size, shape, and surface chemistry of these nanoparticles, it is possible to control their circulation time, biodistribution, and cellular uptake. nih.gov For example, functionalized silica-coated magnetite nanoparticles have been developed as magnetically retrievable nanocatalysts, demonstrating the potential for creating smart drug delivery systems that can be guided to specific sites and recovered. researchgate.net
Future research will likely focus on designing stimuli-responsive nanoparticles that can release their drug payload in response to specific triggers within the body, such as changes in pH or the presence of certain enzymes. The unique properties of this compound derivatives can be harnessed to create these "smart" delivery systems, improving therapeutic efficacy while minimizing side effects. nih.govnih.gov
Exploration of New Catalytic Paradigms
This compound and its derivatives are pivotal in the development of novel catalytic systems, particularly in asymmetric synthesis, which is crucial for producing enantiomerically pure pharmaceuticals. d-nb.info
The asymmetric reduction of 2-pyridyl ketones, including this compound, to chiral alcohols is a significant area of research. d-nb.info Various transition-metal catalysts based on iridium, rhodium, and ruthenium have shown high enantioselectivity in these reactions. d-nb.inforsc.org For instance, an Ir-f-phamidol catalyst has been successfully used for the asymmetric hydrogenation of this compound, yielding the corresponding chiral alcohol with excellent enantiomeric excess (>99% ee). rsc.org
| Catalyst | Product | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|
| Ir-f-phamidol | (R)- or (S)-Cyclohexyl(pyridin-2-yl)methanol | >99% | rsc.org |
The development of catalysts that operate under mild conditions and with high efficiency is a key goal. researchgate.net Flow chemistry is also being explored for the rapid and safe synthesis of 2-pyridyl ketone libraries, which can then be screened for catalytic activity. researchgate.net Furthermore, bimetallic catalytic systems, such as those employing copper and manganese, are opening new frontiers for C-C bond formation, offering alternatives to traditional palladium-based catalysis. scispace.com
Future research is expected to focus on:
Developing more sustainable catalysts using earth-abundant metals like iron and manganese. d-nb.info
Exploring photoredox catalysis to enable novel synthetic transformations under mild conditions. core.ac.uk
Advanced Biomedical Applications and Translational Research
The derivatives of this compound hold significant promise for advanced biomedical applications, moving from fundamental research to translational medicine.
One of the most promising areas is the development of novel anticancer agents. Thiosemicarbazones derived from ketones, such as Di-2-pyridylketone 4-cyclohexyl-4-methyl-3-thiosemicarbazone (DpC), have entered clinical trials. researchgate.net These compounds exhibit potent anti-cancer activity, and their efficacy can be enhanced through nanoformulations that improve drug delivery and reduce side effects. dntb.gov.ua The cyclohexyl moiety can play a crucial role in the lipophilicity and cellular uptake of these drug candidates.
Furthermore, the pyridyl group in this compound makes it an excellent chelating ligand for various metal ions. This property is being exploited to develop new imaging agents for diagnostic purposes, such as single-photon emission computed tomography (SPECT) for detecting amyloid pathology in Alzheimer's disease. nih.gov
Translational research will focus on:
Pharmacokinetic and pharmacodynamic studies of new this compound derivatives to assess their behavior in biological systems. researchgate.net
Development of targeted therapies by conjugating these compounds to antibodies or other molecules that can specifically recognize cancer cells. openaccessjournals.com
Utilization in theranostics , where a single agent can be used for both diagnosis and therapy. nih.gov
Development of Environmentally Sustainable Synthesis Routes
The principles of green chemistry are increasingly influencing the synthesis of chemical compounds, and this compound is no exception. semanticscholar.org The development of environmentally friendly and sustainable methods for its synthesis is a critical area of future research.
Traditional synthetic methods often involve hazardous reagents and solvents. rasayanjournal.co.in Modern approaches aim to minimize waste, reduce energy consumption, and use renewable resources. nih.gov Key strategies include:
One-pot synthesis: Combining multiple reaction steps into a single procedure to reduce solvent use and purification steps. scirp.org
Catalytic methods: Using catalysts to increase reaction efficiency and reduce the need for stoichiometric reagents. semanticscholar.orgresearchgate.net
Microwave-assisted synthesis: Employing microwave irradiation to accelerate reactions and reduce energy consumption. rasayanjournal.co.inmdpi.com
Use of green solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water or ethanol. nih.gov
For example, a practical method for the rapid synthesis of a 2-pyridyl ketone library in continuous flow has been reported, which is more environmentally friendly than traditional batch processes. researchgate.net Similarly, the use of organocatalysts like L-proline for the synthesis of related heterocyclic compounds represents a green approach. thieme-connect.de
| Synthetic Approach | Key Advantages | Potential for this compound Synthesis |
|---|---|---|
| Continuous Flow Synthesis | Rapid, reliable, cost-efficient, improved safety | High |
| Microwave-Assisted Synthesis | Reduced reaction times, energy efficiency | High |
| Organocatalysis | Use of non-toxic, environmentally friendly catalysts | Moderate to High |
| One-Pot Reactions | Reduced waste and resource consumption | High |
Future research will continue to focus on developing even more sustainable synthetic routes, potentially utilizing biocatalysis or renewable feedstocks to further minimize the environmental impact of producing this compound and its valuable derivatives.
Q & A
Q. What are the established synthetic routes for Cyclohexyl 2-pyridyl ketone and its derivatives?
this compound derivatives are commonly synthesized via multicomponent condensation reactions. For example, cyclohexyl isocyanide reacts with di-(2-pyridyl) ketone and acetylenic esters in dichloromethane under reflux (38°C, 16 hours), yielding iminolactone derivatives with high efficiency (94–95% yield). Key steps include dropwise addition of reagents, solvent removal under reduced pressure, and purification via cold diethyl ether washing .
Table 1: Representative Synthesis Conditions
| Reactants | Solvent | Temperature | Time | Yield (%) |
|---|---|---|---|---|
| Cyclohexyl isocyanide, di-(2-pyridyl) ketone, DMAD | CH₂Cl₂ | 38°C (reflux) | 16 h | 94 |
Q. How is this compound characterized experimentally?
Characterization involves:
- Spectroscopy : ¹H/¹³C NMR (e.g., δH 1.28–8.62 ppm for cyclohexyl and pyridyl protons), IR (C=O stretches at ~1739 cm⁻¹), and mass spectrometry (MS m/z 435 for molecular ion) .
- Elemental Analysis : Validation of purity via C, H, N percentages (e.g., C: 65.38%, H: 5.57%, N: 9.81% for derivative 4a) .
- Melting Points : Used to confirm crystalline stability (e.g., 156–159°C for compound 4a) .
Advanced Research Questions
Q. How can density-functional theory (DFT) optimize the electronic structure analysis of this compound?
Hybrid functionals like B3LYP (combining exact exchange and gradient corrections) are recommended for accurate thermochemical calculations. For instance, Becke’s 1993 study showed that inclusion of exact exchange terms reduces deviations in atomization energies to <2.4 kcal/mol, enabling precise prediction of bond dissociation energies and reaction thermodynamics . Validation against experimental NMR/IR data (e.g., C=O vibrational frequencies) is critical to resolve discrepancies .
Q. What mechanistic insights explain the reactivity of this compound in multicomponent reactions?
The reaction proceeds via nucleophilic attack of the isocyanide on the activated alkyne, followed by ketone participation in cyclization. Computational studies (e.g., using the Colle-Salvetti correlation-energy functional) can model electron density redistribution during intermediate formation . Kinetic studies under varying temperatures and solvent polarities (e.g., CH₂Cl₂ vs. THF) may reveal rate-limiting steps .
Q. How should researchers address contradictions between computational and experimental data for this compound?
- Benchmarking : Compare DFT-predicted vibrational frequencies (IR) or NMR chemical shifts with experimental values .
- Error Analysis : Quantify systematic errors in functionals (e.g., overestimation of C=O bond lengths) and adjust basis sets or exchange-correlation terms .
- Multi-Method Validation : Use coupled-cluster (CCSD(T)) or MP2 calculations for high-accuracy comparisons .
Methodological Guidance
Q. What protocols ensure reproducibility in synthesizing this compound derivatives?
- Detailed Documentation : Follow IUPAC guidelines for reporting reaction conditions (solvent purity, temperature control ±0.5°C, stoichiometric ratios) .
- Supplementary Data : Provide raw spectral data (e.g., NMR FID files) and chromatograms in supporting information .
- Reagent Purity : Use commercially sourced reagents (e.g., Aldrich, Fluka) without further purification unless specified .
Q. How can reaction yields be optimized for scale-up studies?
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) to enhance solubility of intermediates.
- Catalysis : Explore Lewis acids (e.g., ZnCl₂) to accelerate cyclization steps .
- In Situ Monitoring : Use FT-IR or HPLC to track reaction progress and identify side products .
Data Analysis and Reporting
Q. What statistical methods validate the reliability of spectroscopic data?
- Error Bars : Report standard deviations for repeated measurements (e.g., ±0.1 ppm for NMR shifts).
- Multivariate Analysis : Apply principal component analysis (PCA) to distinguish spectral outliers .
Q. How should researchers structure a manuscript on this compound for high-impact journals?
- Introduction : Highlight gaps in pyridyl ketone chemistry, citing seminal works (e.g., Becke’s DFT studies ).
- Methods : Specify equipment models (e.g., Bruker DRX–300 AVANCE for NMR) and software (Gaussian for DFT) .
- Discussion : Contrast results with prior studies (e.g., divergent yields in analogous reactions) and propose mechanistic rationale .
Future Research Directions
Q. What unexplored applications exist for this compound in medicinal chemistry?
Preliminary evidence suggests antifungal potential. Future work should:
- Conduct in vitro assays against Candida spp. .
- Perform QSAR modeling to optimize substituent effects on bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
